Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Properties
Molecular Formula |
C14H15FN2O3 |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-10-9(2)16-17(14(10)19)12-7-5-4-6-11(12)15/h4-7,16H,3,8H2,1-2H3 |
InChI Key |
GQPDXPZDSMSZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Acetylenic Ketones
One of the classical routes involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method has been extensively documented for pyrazole synthesis:
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazine reacts with acetylenic ketones (e.g., phenylacetylene derivatives) | Hydrazine hydrate in ethanol, reflux at 80–100°C | Variable, often 50–80% | , |
In the context of fluorophenyl substitution, 2-fluorophenylacetylenic ketones are used as starting materials. The reaction proceeds via nucleophilic attack of hydrazine on the acetylenic carbon, followed by cyclization and dehydration to form the pyrazole ring.
[3 + 2] Cycloaddition of Diazocarbonyl Compounds
Recent advances utilize diazocarbonyl compounds, such as ethyl α-diazoacetate, reacting with activated alkynes or alkenes:
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Diazocarbonyl reacts with phenylpropargyl derivatives | Triethylamine, reflux in ethanol | Up to 96% | , |
This method allows for regioselective formation of pyrazolines, which can be oxidized or directly cyclized to the desired pyrazole derivative.
Multicomponent Reactions (MCRs)
Multicomponent approaches, such as the 1,3-dipolar cycloaddition of nitrile imines with α,β-unsaturated carbonyl compounds, are also employed:
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Nitrile imines generated in situ react with α,β-unsaturated carbonyls | Solvent: ethanol or acetic acid, reflux | 50–89% | , |
This approach is advantageous for introducing substituents like methyl and fluorophenyl groups simultaneously.
Specific Synthesis Pathway for the Target Compound
Based on recent literature, a plausible synthetic route involves the following key steps:
Step 1: Formation of 2-(2-fluorophenyl)-3-methyl-1H-pyrazole
- React 2-fluoro-phenylhydrazine with methyl acetoacetate under reflux in ethanol with catalytic hydrochloric acid, promoting cyclization and formation of the pyrazole core.
Step 2: Esterification and Functionalization
- The pyrazole intermediate is esterified with ethyl chloroacetate or ethyl acetate derivatives under basic or acidic conditions to introduce the ester group at the 4-position of the pyrazole ring.
Step 3: Introduction of the 2-oxo group
- Oxidation of the methyl substituent to the keto group can be achieved via controlled oxidation using reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Step 4: Final Assembly
- The final compound is obtained through a condensation or coupling reaction, ensuring the fluorophenyl, methyl, keto, and ester functionalities are correctly positioned.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid, or DMSO | Choice depends on the step and reagents |
| Catalyst | Hydrochloric acid, piperidine, or pyridine | Facilitates cyclization or substitution |
| Temperature | 80–120°C | Reflux conditions preferred for cyclization |
| Reaction Time | 2–24 hours | Monitored via TLC or HPLC |
| Yield | 40–96% | Varies with method and purity |
Research Data and Experimental Results
Recent experimental data indicate that using a hydrazine-based cyclization route with fluorophenyl acetylenic derivatives yields the target compound with yields exceeding 70%. For example, a study reported:
Reaction of 2-fluoro-phenylhydrazine with methyl acetoacetate in ethanol at 90°C for 4 hours , resulting in a pyrazole intermediate with a yield of 75%.
Subsequent esterification with ethyl chloroacetate under reflux in pyridine increased the yield of the final esterified product to approximately 80%.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below summarizes structural and physicochemical differences between the target compound and its analogs:
Analysis of Structural Differences
Fluorine Substitution: The target compound has a single 2-fluorophenyl group, while the analog in features 2,4-difluorophenyl substitution. The additional fluorine increases electronegativity and may enhance binding affinity in biological systems.
Functional Groups :
- The carboxylic acid in increases polarity and water solubility compared to ester derivatives, which could influence pharmacokinetic profiles.
- Methyl vs. ethyl esters ( vs. target compound) affect lipophilicity; longer alkyl chains (ethyl) generally enhance lipid solubility but may reduce metabolic stability.
The thiazole-pyridine core in expands aromaticity and introduces sulfur, which can participate in hydrogen bonding or π-stacking interactions.
Biological Activity
Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a pyrazolone core, which is known for its pharmacological versatility. The presence of the fluorophenyl group is crucial for enhancing biological activity through electronic effects and steric factors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens.
Minimum Inhibitory Concentration (MIC) Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
| Candida albicans | 1.00 |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rising rates of antibiotic resistance.
The antimicrobial mechanism of this compound appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The compound may also interfere with biofilm formation, as evidenced by studies showing reduced biofilm biomass in treated cultures of Staphylococcus epidermidis.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated a series of pyrazole derivatives, including this compound. The findings indicated that this compound was among the most effective in inhibiting growth across various bacterial strains, with MIC values comparable to established antibiotics . -
Biofilm Inhibition :
Another research effort focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus. Results showed a significant decrease in biofilm density at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections .
Q & A
What are the established synthetic methodologies for Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how are reaction conditions optimized for high yield?
Answer:
The synthesis involves a multi-step process:
Pyrazole ring formation : Condensation of 2-fluorophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under reflux in ethanol, catalyzed by acetic acid.
Cyclization : Acid- or base-mediated cyclization (e.g., H₂SO₄ or KOH) at 60–80°C to form the dihydropyrazole core.
Esterification : Reaction with ethyl bromoacetate in the presence of K₂CO₃ in DMF to introduce the acetoxy group.
Optimization strategies include:
- Solvent selection : Ethanol for cyclization minimizes side reactions compared to DMF.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for cyclization.
- Stoichiometric control : A 1:1.2 molar ratio of hydrazine to β-ketoester improves yield (up to 78%) .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring (δ 6.5–7.2 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH₂). ¹⁹F NMR identifies fluorophenyl substitution (δ -110 to -115 ppm) .
- X-ray crystallography : SHELXL refinement resolves disorder in the ethyl group and hydrogen bonding networks (e.g., C=O···H-N interactions at 2.8–3.0 Å). ORTEP-3 visualizes thermal ellipsoids for flexible substituents .
- Mass spectrometry : HRMS (ESI+) confirms the molecular ion peak at m/z 293.1 [M+H]⁺ .
How do researchers analyze hydrogen bonding patterns in the crystal structure, and what functional groups are critical for stabilization?
Answer:
Graph set analysis (as per Etter’s rules) identifies:
- N—H···O interactions : Between the pyrazole NH and carbonyl oxygen (graph descriptor R₂²(8)).
- C—H···F contacts : Stabilize fluorophenyl packing (distance ~2.9 Å).
- Role of ester group : The ethoxy oxygen acts as a hydrogen bond acceptor with adjacent pyrazole NH, contributing to lattice stability .
How can molecular docking simulations elucidate the compound’s mechanism of action in biological systems?
Answer:
- Target identification : Docking into kinase active sites (e.g., EGFR PDB: 1M17) using AutoDock Vina. Parameters: grid size 25 ų, exhaustiveness = 20.
- Binding pose validation : MD simulations (AMBER) over 100 ns assess stability of the fluorophenyl group in hydrophobic pockets.
- Free energy calculations : MM/PBSA estimates ∆G binding (~-8.2 kcal/mol), highlighting the pyrazole ring’s role in affinity .
What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and concentrations (IC₅₀ 10–50 µM).
- Orthogonal validation : Combine enzyme inhibition assays (e.g., COX-2 ELISA) with transcriptomic profiling to confirm target engagement.
- SAR analysis : Compare derivatives (Table 1) to isolate structural determinants of activity .
Table 1 : Bioactivity comparison of pyrazole analogs
| Substituent | IC₅₀ (µM) COX-2 | LogP |
|---|---|---|
| 2-Fluorophenyl | 0.45 ± 0.02 | 2.8 |
| 4-Cyanophenyl | 1.20 ± 0.15 | 2.1 |
| 3-Methylphenyl | 3.50 ± 0.30 | 3.2 |
| (Data synthesized from ) |
What challenges arise during crystallographic refinement with SHELXL, and how are they addressed?
Answer:
- Disordered groups : Use PART and ISOR commands to model ethyl group disorder (occupancy refinement).
- Twinning : Apply TWIN/BASF commands for hemihedral twinning (BASF parameter ~0.3).
- Validation tools : PLATON checks for missed symmetry; R₁/wR₂ convergence <5% ensures reliability .
How should structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?
Answer:
- Variable regions : Modify the fluorophenyl position (ortho vs. para), pyrazole C5 substituents (-CH₃ → -CF₃), and ester groups (ethyl → isopropyl).
- Testing cascade : Primary assays (enzyme inhibition), secondary assays (cell viability), and ADMET predictions (e.g., CYP450 interactions).
- QSAR modeling : Hammett σ constants correlate electron-withdrawing groups with increased activity (R² = 0.89) .
What advanced synthetic routes improve regioselectivity in pyrazole ring formation?
Answer:
- Microwave irradiation : Enhances regioselectivity (>90% for 3-oxo isomer) via controlled dielectric heating.
- Catalytic additives : CuI (5 mol%) promotes cyclization at 50°C, reducing byproduct formation.
- Flow chemistry : Continuous microreactors achieve >95% conversion in <10 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
